
N-methyl-1,2,3,4-tetrahydroquinoline-6-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 1,2,3,4-tetrahydroquinoline-6-carboxylate” is a chemical compound with the empirical formula C11H13NO2 . It is also known as "1,2,3,4-Tetrahydroquinoline-6-carboxylic acid methyl ester" . The molecular weight of this compound is 191.23 .
Molecular Structure Analysis
The SMILES string for “Methyl 1,2,3,4-tetrahydroquinoline-6-carboxylate” isCOC(=O)c1ccc2NCCCc2c1 . This provides a textual representation of the compound’s molecular structure . Physical And Chemical Properties Analysis
“Methyl 1,2,3,4-tetrahydroquinoline-6-carboxylate” is a powder with a melting point of 73-76 °C .Wissenschaftliche Forschungsanwendungen
Synthesis of Novel Compounds
One application involves the synthesis of novel derivatives with specific substituents, contributing to the development of new chemical entities for further pharmacological evaluation. For instance, Aghekyan et al. (2009) reported on the synthesis of 6,7-dimethoxy-4-spirocyclopentane-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid N-methylamide for preparing novel derivatives, highlighting the chemical versatility of tetrahydroquinoline compounds (Aghekyan et al., 2009).
Fluorescent Anion Sensing
Another application is in the development of fluorescent anion sensors. Dorazco‐González et al. (2014) prepared dicationic N-methylated derivatives of N,N′-bis(quinolyl)pyridine-2,6-dicarboxamide, demonstrating their efficiency in fluorescent quenching by various anions. This suggests a potential use in detecting and quantifying anions in aqueous solutions (Dorazco‐González et al., 2014).
Cytotoxic Activity
In oncology research, derivatives of tetrahydroquinoline have shown cytotoxic activity against various cancer cell lines. Deady et al. (2000) synthesized benzimidazo[2,1-a]isoquinolines with carboxamide side chains, revealing that specific positionings of these side chains significantly affect cytotoxic efficacy, with some derivatives exhibiting potent in vivo activity against cancer models (Deady et al., 2000).
Anti-inflammatory Potential
Research by Torres et al. (1999) explored the anti-inflammatory effects of 1-(2-chlorophenyl)-N-methyl-N(1-methylpropyl)-3-isoquinoline carboxamide, providing insights into the therapeutic potential of tetrahydroquinoline derivatives in inflammation-related conditions (Torres et al., 1999).
Analytical Methods
Beuck et al. (2009) investigated the collision-induced dissociation behavior of various substituted isoquinoline-3-carboxamides, offering a deeper understanding of their fragmentation patterns. This research contributes to the development of analytical methods for the detection and characterization of drug candidates (Beuck et al., 2009).
Safety and Hazards
This compound has been classified as Acute Tox. 3 Oral - Eye Irrit. 2 - Skin Irrit. 2 - STOT SE 3 . It is hazardous if ingested, can cause skin and eye irritation, and may cause respiratory irritation . The recommended personal protective equipment includes a dust mask type N95 (US), eyeshields, and gloves .
Eigenschaften
IUPAC Name |
N-methyl-1,2,3,4-tetrahydroquinoline-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c1-12-11(14)9-4-5-10-8(7-9)3-2-6-13-10/h4-5,7,13H,2-3,6H2,1H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZEISIQLBYSAOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC2=C(C=C1)NCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

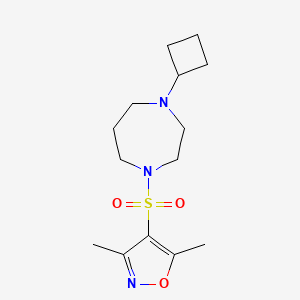
![N,N-dimethyl-4-({[1-methyl-5-oxo-3-(trifluoromethyl)-1,5-dihydro-4H-pyrazol-4-yliden]methyl}amino)benzenesulfonamide](/img/structure/B2877398.png)
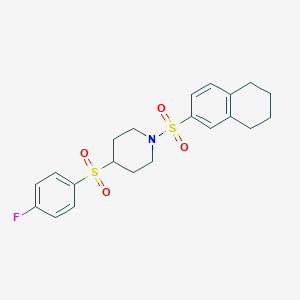

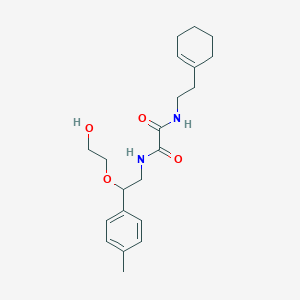

![4-[5-(4-benzylpiperidin-1-yl)-4-cyano-1,3-oxazol-2-yl]-N,N-diethylbenzenesulfonamide](/img/structure/B2877405.png)
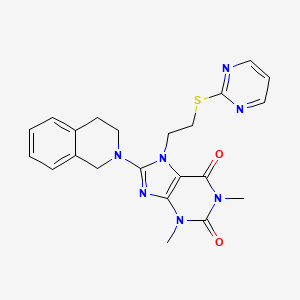
![2-Bicyclo[2.1.1]hexanylmethanamine;hydrochloride](/img/structure/B2877407.png)

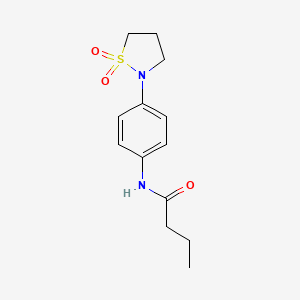
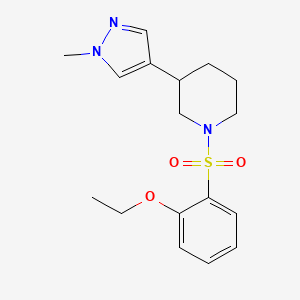
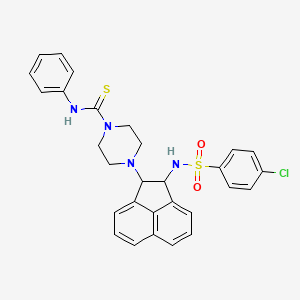
![4-benzyl-5-[3-(morpholine-4-sulfonyl)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2877417.png)